molecular formula C4H4N8O13 B14679312 N-Nitrosobis(2,2,2-trinitroethyl)amine CAS No. 34882-73-0

N-Nitrosobis(2,2,2-trinitroethyl)amine

Cat. No.: B14679312
CAS No.: 34882-73-0
M. Wt: 372.12 g/mol
InChI Key: CPGUZLYQVSEGDZ-UHFFFAOYSA-N
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Description

N-Nitrosobis(2,2,2-trinitroethyl)amine is a nitroso compound characterized by two 2,2,2-trinitroethyl groups attached to a central nitrogen atom. Notably, the distinction between nitroso (N–O) and nitro (NO₂) groups is critical; describes N-Nitrobis-(2,2,2-trinitroethyl)amine (a nitro compound), which differs from the nitroso variant in both structure and reactivity. This analysis will focus on structurally and functionally related nitroso compounds due to the scarcity of direct data on the trinitroethyl variant.

Properties

IUPAC Name

N,N-bis(2,2,2-trinitroethyl)nitrous amide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4N8O13/c13-5-6(1-3(7(14)15,8(16)17)9(18)19)2-4(10(20)21,11(22)23)12(24)25/h1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPGUZLYQVSEGDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C([N+](=O)[O-])([N+](=O)[O-])[N+](=O)[O-])N(CC([N+](=O)[O-])([N+](=O)[O-])[N+](=O)[O-])N=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4N8O13
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30188441
Record name N-Nitrosobis(2,2,2-trinitroethyl)amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30188441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

372.12 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34882-73-0
Record name N-Nitrosobis(2,2,2-trinitroethyl)amine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034882730
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Nitrosobis(2,2,2-trinitroethyl)amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30188441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Nitrosobis(2,2,2-trinitroethyl)amine typically involves the nitration of ethanamine derivatives. One common method includes the reaction of ethanamine with trinitroethanol under controlled conditions to form the desired compound. The reaction is usually carried out in the presence of strong nitrating agents such as nitric acid and acetic anhydride .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. Safety measures are critical due to the highly reactive nature of the nitrating agents used .

Chemical Reactions Analysis

Types of Reactions

N-Nitrosobis(2,2,2-trinitroethyl)amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitrogen oxides, while reduction can produce various amines .

Scientific Research Applications

N-Nitrosobis(2,2,2-trinitroethyl)amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-Nitrosobis(2,2,2-trinitroethyl)amine involves its interaction with molecular targets such as enzymes and receptors. The nitroso and nitro groups play a crucial role in these interactions, leading to various biochemical effects. The compound can induce oxidative stress and modulate signaling pathways, which are areas of active research .

Comparison with Similar Compounds

Comparison with Similar Nitroso Compounds

Carcinogenic Potency and Target Organs

The carcinogenic profiles of BOP, BHP, HPOP, and N-nitroso-2,6-dimethylmorpholine (NDMMOR) vary significantly in potency and organotropism:

Compound Carcinogenic Potency (Syrian Hamsters) Primary Target Organs Secondary Target Organs
N-Nitrosobis(2-oxopropyl)amine (BOP) Most potent Pancreas (ductal adenocarcinoma), Liver Gallbladder, Kidneys, Lungs
N-Nitroso(2-hydroxypropyl)(2-oxopropyl)amine (HPOP) Moderate Pancreas, Liver Nasal cavity, Larynx, Trachea, Intestine
N-Nitrosobis(2-hydroxypropyl)amine (BHP) Least potent Esophagus, Respiratory tract Liver, Colon, Thyroid
N-Nitroso-2,6-dimethylmorpholine (NDMMOR) Moderate Pancreas, Lungs Liver (low incidence)
  • BOP is the most potent pancreatic carcinogen, inducing invasive ductal adenocarcinomas with a high incidence of liver tumors (hepatocellular and cholangiocellular neoplasms) .
  • HPOP, a metabolite of BOP and BHP, exhibits broader organotropism, including nasal, tracheal, and intestinal tumors, but lower pancreatic carcinogenicity than BOP .
  • BHP primarily targets the esophagus and respiratory tract, with minimal pancreatic involvement .

Metabolic Activation and Enzymatic Pathways

  • BOP and HPOP : Metabolized by hepatic and pancreatic microsomal enzymes into reactive intermediates that alkylate DNA. Liver enzymes are ~40 times more active than pancreatic enzymes in oxidizing NDMMOR to BOP and HPOP .
  • BHP: Requires hydroxylation to HPOP for activation, reducing its carcinogenic potency compared to pre-oxidized BOP .
  • Species-Specific Differences : Hamster pancreatic duct cells exhibit unscheduled DNA synthesis upon NDMMOR exposure, indicating direct activation in target tissues .

Mutagenicity and Structure-Activity Relationships

Mutagenic activity correlates with carcinogenic potency ():

Compound Mutagenic Potency (V79 Cell Assay) Key Structural Feature
BOP High Two 2-oxopropyl groups
HPOP Moderate Mixed hydroxypropyl/oxopropyl
BHP Low Two hydroxypropyl groups
  • Oxo groups (BOP) enhance reactivity compared to hydroxyl groups (BHP), facilitating metabolic activation into DNA-damaging intermediates .
  • NDMMOR ’s morpholine ring structure delays metabolic conversion, reducing its potency relative to BOP .

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